molecular formula C16H16N2O2 B4576801 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- CAS No. 53828-56-1

1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl-

Cat. No.: B4576801
CAS No.: 53828-56-1
M. Wt: 268.31 g/mol
InChI Key: TYUAMDYNAIITCD-UHFFFAOYSA-N
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Description

1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,6-trimethyl-1-phenyl-6,7-dihydro-1H-indazole-4,5-dione is 268.121177757 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl (commonly referred to as compound 1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and enzyme inhibition properties.

  • Molecular Formula : C16H16N2O2
  • Molecular Weight : 268.31 g/mol
  • Purity : Typically around 95%.

1. Anticancer Activity

Recent studies have highlighted the potential of compound 1 as an anticancer agent. In a series of experiments involving various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), significant inhibitory effects were observed.

Case Study : A specific derivative of indazole demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating potent cytotoxicity. The compound was found to induce apoptosis in a dose-dependent manner and modulated key apoptotic proteins such as Bcl-2 and Bax .

CompoundCell LineIC50 (µM)Notes
Compound 6oK5625.15Induces apoptosis
Compound 6oHEK-29333.2Selectivity for normal cells

2. Anti-inflammatory Activity

The anti-inflammatory properties of compound 1 were assessed using the carrageenan-induced edema test. The results indicated that derivatives of tetrahydroindazole exhibited significant anti-inflammatory activity.

Key Findings :

  • The most active derivative showed an ED50 value of 3.5 mg/kg in the carrageenan test.
  • The structure-activity relationship (SAR) suggested that modifications at specific positions enhanced anti-inflammatory effects .
Compound TypeED50 (mg/kg)
1-Aryl-Tetrahydroindazole3.5

3. Enzyme Inhibition

Compound 1 has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin complexes. A high-throughput screening identified several analogues with improved binding affinities.

Research Insights :

  • Compounds derived from this scaffold exhibited binding affinities that were significantly better than the initial hit compound.
  • The most promising analogues showed a binding preference for CDK2/cyclin complexes over free CDK2 .
AnalogueBinding Affinity (Kd)Inhibition Activity
Compound 53Better than hit compoundImproved by 3-fold
Compound 59Better than hit compoundImproved by up to 10-fold

Mechanistic Insights

The mechanism underlying the anticancer effects of compound 1 involves modulation of apoptotic pathways and interference with cell cycle progression. Specifically, it was shown to downregulate Bcl-2 and upregulate Bax expression levels in treated cancer cells, leading to increased apoptosis rates.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities which can be categorized as follows:

Anticancer Activity

Several studies have highlighted the potential of indazole derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation. For example:

  • FGFR Inhibition : Li et al. designed a series of 1H-indazol-3-amine derivatives that showed promising FGFR1 inhibitory activity with an IC50 value as low as 2.9 nM . Another study by Zhao et al. reported that certain indazole derivatives exhibited significant inhibition against FGFR1 with IC50 values around 30.2 nM .

Opioid Receptor Modulation

Research has indicated that 1H-indazole derivatives could serve as novel μ-opioid receptor (MOR) agonists. A study found that specific indazole compounds demonstrated analgesic effects while minimizing adverse effects typically associated with opioid medications .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Indazole derivatives have also been investigated for their ability to inhibit IDO, an enzyme involved in immune regulation and cancer progression. Qian et al. reported that some synthesized indazole compounds exhibited remarkable IDO inhibitory activities with IC50 values around 5.3 μM .

Case Studies and Findings

Recent research has provided valuable insights into the structure-activity relationships (SAR) of indazole derivatives:

CompoundActivityIC50 ValueNotes
6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR1 Inhibitor15.0 nMGood enzymatic inhibition
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR1 Inhibitor30.2 nMPotent activity in enzymatic assays
Compound derived from indazole scaffoldIDO Inhibitor5.3 μMEffective interaction with heme iron

Properties

IUPAC Name

3,6,6-trimethyl-1-phenyl-7H-indazole-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-13-12(9-16(2,3)15(20)14(13)19)18(17-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUAMDYNAIITCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=O)C(C2)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367043
Record name 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53828-56-1
Record name 1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indazole-4,5-dione, 6,7-dihydro-3,6,6-trimethyl-1-phenyl-
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